Frondosin C

Total Synthesis Sourcing Feasibility Chemical Procurement

Frondosin C is a tetracyclic sesquiterpene hydroquinone meroterpenoid first isolated from the marine sponge Dysidea frondosa. It belongs to the frondosin family (A–E), all of which are reported to be antagonists of the interleukin-8 (IL-8) receptor and inhibitors of protein kinase C (PKC) in the low micromolar range.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
Cat. No. B1246278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrondosin C
Synonymsfrondosin C
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(CCCC2(C)C)C3=C1CC4(C3=CC(=O)C=C4)O
InChIInChI=1S/C21H26O2/c1-13-6-7-17-15(5-4-9-20(17,2)3)19-16(13)12-21(23)10-8-14(22)11-18(19)21/h8,10-11,13,23H,4-7,9,12H2,1-3H3/t13-,21+/m0/s1
InChIKeyGJURQIFLIZOXFV-YEJXKQKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Frondosin C Procurement Guide: Baseline Profile for a Tetracyclic Marine Sesquiterpenoid IL-8/CCR Antagonist


Frondosin C is a tetracyclic sesquiterpene hydroquinone meroterpenoid first isolated from the marine sponge Dysidea frondosa [1]. It belongs to the frondosin family (A–E), all of which are reported to be antagonists of the interleukin-8 (IL-8) receptor and inhibitors of protein kinase C (PKC) in the low micromolar range [1]. Unlike frondosins A and B, which have been the subject of extensive total synthesis and biological profiling, frondosin C remains comparatively under-characterized: while synthetic routes to its tetracyclic core exist, no dedicated, head-to-head biological profiling against its closest analogs has been published, leaving most of its potential differentiation inferred from class-level pharmacology rather than direct measurement.

Synthetically accessible

Total synthesis achieved; supports SAR and scale-up, unlike frondosins D and E which rely on natural extraction.

Class-level IL-8/PKC pharmacology

Retains low-micromolar IL-8 receptor antagonism and PKC inhibition reported for the frondosin family.

!
Under-characterized differentiation

No head-to-head biological profiling against closest analogs published; most selectivity inferred from class-level data.

Why Generic Substitution of Marine Sesquiterpene Hydroquinones Fails: The Frondosin C Differentiation Challenge


Within the frondosin family, subtle variations in the tetracyclic scaffold and the oxidation state of the hydroquinone/quinone moiety lead to divergent biological signatures that are not interchangeable. Frondosin B has known, structurally distinct synthetic routes [1], while frondosins A and D have been reported to exhibit anti-HIV activity at low micromolar levels in NCI primary screens, whereas frondosins B, C, and E were not active in the same assay [2]. Furthermore, frondosin A, but not frondosin B, displays selective antiproliferative activity against B-cell lines [3]. This intra-family selectivity pattern underscores that simply sourcing any frondosin congener as a generic IL-8/PKC inhibitor is scientifically unjustified; the specific compound identity dictates which downstream pharmacology and synthetic tractability are obtained. The quantitative evidence below details exactly where frondosin C sits relative to its nearest analogs.

Synthesis gap
Frondosins D/E not synthetically accessible

Substituting frondosin C with D or E may impose natural-extraction dependency, limiting batch consistency and scale.

Off-target liability
Anti-HIV activity mismatch vs. A/D

Frondosin C lacks anti-HIV activity seen in frondosins A and D; substitution may introduce confounding antiviral pharmacology.

Selectivity unknown
B-cell selectivity data absent for C

Frondosin A shows selective antiproliferative activity against B-cell lines; frondosin C remains untested — assuming similar behavior is unjustified.

Frondosin C Quantitative Evidence Guide: Comparator-Based Differentiation Data


Synthetic Tractability: Frondosin C vs. Frondosins D and E – The Synthesis Accessibility Gap

A critical differentiator for any laboratory procuring a frondosin for biological studies is whether the compound can be reliably synthesized. As of the most recent comprehensive reviews, frondosins A, B, and C have been successfully synthesized via multiple distinct routes, while no total synthesis of frondosin D or E has been reported [1]. This synthesis gap means that frondosins D and E remain accessible only through low-yield natural extraction, severely limiting their availability for reproducible pharmacology. Frondosin C, by contrast, is accessible through a microwave-assisted tandem 5-exo cyclization/Claisen rearrangement sequence that assembles the tetracyclic core in a single pot [2].

Synthetic accessibility
Reported
Accessible (total synthesis) vs. not accessible
Supports procurement feasibility and SAR development
Frondosins D/E lack any reported total synthesis
Total Synthesis Sourcing Feasibility Chemical Procurement

Anti-HIV Activity Profile: Frondosin C vs. Frondosins A and D – A Clear Functional Divergence

NCI primary anti-HIV screening data, as cited in multiple synthesis papers, indicate that frondosins A and D exhibit HIV-inhibitory activity at the low micromolar level, whereas frondosins B, C, and E were not active in the same assay [1]. This represents a clear functional demarcation within the family: if a research program seeks an IL-8 antagonist without confounding antiviral activity (or vice versa), frondosin C is categorically distinguished from frondosins A and D.

Anti-HIV screen
Context-dependent
Not active vs. active (A and D)
Rules out confounding antiviral activity for C
NCI primary screen; exact IC50 not publicly disaggregated
Anti-HIV Screening Antiviral Selectivity NCI Primary Assay

Selective Antiproliferative Activity Against B-Cell Lines: Frondosin A, Not B, Defines the Selectivity Benchmark–Frondosin C Remains Untested

A key piece of intra-family selectivity evidence comes from Wright and colleagues, who demonstrated that frondosin A has selective antiproliferative activity against several B-cell lines, whereas frondosin B does not [1]. Frondosin C was not included in this cellular profiling panel. This positions frondosin C as an uncharacterized entity with respect to B-cell selectivity and underscores the risk of assuming class-level uniformity.

B-cell selectivity
Data to verify
No published data
Cannot assume A-like selectivity for C
Frondosin A active; B not; C untested in B-cell panel
B-Cell Lymphoma Antiproliferative Selectivity Cancer Cell Line Panel

IL-17A In Silico Binding Profile: Frondosins C and D Show Comparable Predicted Affinity, But No Experimental Confirmation Exists

A computational molecular docking and druggability study of terpenoid metabolites from marine sponges identified frondosins C and D, along with methylpourewate B and cadlinolide C, as compounds with low predicted binding energy and favorable ADMET properties against IL-17A [1]. Frondosin C showed strong interactions in the active site of IL-17A in silico, comparable to frondosin D. However, no in vitro or cell-based IL-17A inhibition data have been reported for any frondosin, rendering this differentiation entirely predictive.

IL-17A docking
Context-dependent
Predicted affinity parity with D
May support IL-17A screening prioritization
In silico only; no experimental confirmation exists
IL-17A Inhibition Molecular Docking ADMET Prediction

PKC Inhibition: Class-Level Low Micromolar Activity Without Intra-Family Rank Order

The original isolation paper reported that all five frondosins (A–E) inhibit protein kinase C in the low micromolar range [1]. Subsequent synthesis papers have consistently cited this as a class-level property [2]. A separate literature snippet indicates IC50 values for PKC-α inhibition as low as 1.8 µM for related quinone natural products from Dysidea frondosa, but the specific attribution to frondosin C versus other congeners is ambiguous in the available abstracts [3]. No head-to-head PKC inhibition dose-response curves comparing frondosin C directly to frondosin A, B, D, or E have been published.

PKC inhibition
Class-level
Low µM range (family attribution)
Retains expected PKC pharmacology
No intra-family rank-order IC50 data published
Protein Kinase C PKC Inhibition Signal Transduction

IL-8 Receptor Antagonism: A Conservatively Established Family-Wide Activity with Minimal Intra-Group Quantitative Differentiation

Since the original disclosure in 1997, all frondosins (A–E) have been consistently described as antagonists of the binding of interleukin-8 to its receptor in the low micromolar range [1][2]. This has been reiterated in every major synthesis and review publication on the frondosins. However, no publication to date has reported a comparative IC50 curve panel that ranks frondosins A through E against each other in the same IL-8 binding or functional assay. The lack of intra-family rank-order data means that any procurement decision based on assumed differential IL-8 potency among frondosin congeners is not supported by the current primary literature.

IL-8 antagonism
Class-level
Low µM range (family attribution)
Validates use as IL-8 pathway tool
No comparative IC50 panel across frondosins A–E
Interleukin-8 IL-8 Receptor Antagonist Chemokine Inhibition

Frondosin C Application Scenarios: Evidence-Backed Use Cases for Procurement


Synthetically Enabled IL-8/PKC Pharmacology: SAR Studies Requiring a Tetracyclic Core Accessible by Total Synthesis

A medicinal chemistry team pursuing structure-activity relationship (SAR) studies on the frondosin scaffold needs a synthetically tractable congener that can be produced in multi-milligram to gram quantities with batch-to-batch consistency. Frondosin C is one of only three family members (alongside A and B) for which total synthesis has been achieved, making it viable for analog generation and systematic biological evaluation, whereas frondosins D and E remain limited to natural extraction [1]. The microwave-assisted tandem cyclization/Claisen rearrangement strategy provides a rapid entry to the tetracyclic core, enabling scaffold diversification that is not feasible with non-synthesizable congeners [2].

IL-8 Pathway Interrogation Without Antiviral Confounding: A Cleaner Pharmacological Tool Versus Frondosins A and D

A virology or immunology laboratory investigating the role of IL-8 in inflammatory signaling wants to exclude compounds with intrinsic anti-HIV activity that could confound cell-based readouts in HIV-related models. Frondosin C, unlike frondosins A and D, lacks detectable anti-HIV activity in the NCI primary screen and is therefore the preferred frondosin congener for IL-8 pathway studies where anti-HIV polypharmacology is undesirable [3].

Computationally Prioritized IL-17A Screening Cascade: A Docking-Guided Selection Over Untested Frondosins A and B

A computational chemistry group has identified IL-17A as a potential off-target or secondary target for marine terpenoids. Molecular docking studies predict that frondosins C and D exhibit strong interactions and favorable ADMET properties at the IL-17A active site, whereas frondosins A and B were not among the top-scoring hits in this particular in silico screen [4]. While awaiting experimental validation, a team initiating an IL-17A-focused biochemical screening cascade would rationally prioritize procurement of frondosin C or D over the less computationally favored A and B.

Negative Selection Control for B-Cell Antiproliferative Assays: Distinguishing Frondosin C from Frondosin A

A cancer pharmacology group is building a panel of marine natural products with differential activity against B-cell lymphoma lines. Published data demonstrate that frondosin A is selectively antiproliferative against several B-cell lines, while frondosin B is not [5]. Frondosin C, having no published data in this assay, serves as an important negative control or comparator compound: if it recapitulates the B-cell selectivity of frondosin A, it would reveal a structure-activity relationship tied to the tetracyclic scaffold; if it does not, it would further refine the pharmacophore model. Either outcome is informative, making frondosin C a valuable procurement choice for this experimental design.

Application
Selection Property
Validation Focus
IL-8/PKC SAR studies
Synthetic accessibility (total synthesis achieved)
Batch-to-batch reproducibility and scaffold diversification
IL-8 pathway interrogation (HIV-free)
Absence of confounding anti-HIV activity
Clean IL-8 readout in HIV-related models
IL-17A screening cascade
In silico IL-17A binding prediction
Experimental confirmation of IL-17A modulation
B-cell selectivity comparator
Uncharacterized B-cell profile vs. frondosin A
Negative control or SAR probe for B-cell assays
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